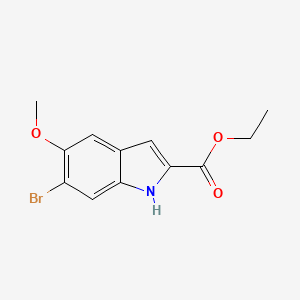

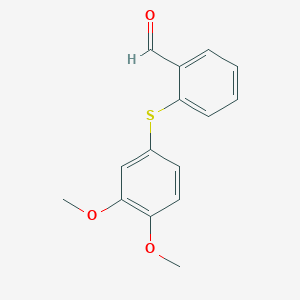

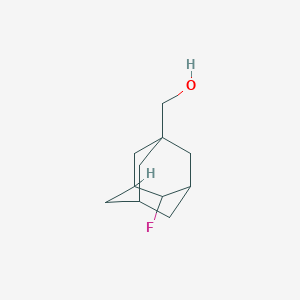

![molecular formula C12H16N2O2S B3039794 2-Tosyl-2,6-diazaspiro[3.3]heptane CAS No. 1333960-25-0](/img/structure/B3039794.png)

2-Tosyl-2,6-diazaspiro[3.3]heptane

Vue d'ensemble

Description

2-Tosyl-2,6-diazaspiro[3.3]heptane, also known as 2-benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane, is a chemical compound with the molecular formula C19H22N2O2S . It has a molecular weight of 342.46 .

Synthesis Analysis

The synthesis of 2,6-disubstituted spiro[3.3]heptanes, such as 2-Tosyl-2,6-diazaspiro[3.3]heptane, involves successive [2+2] cycloadditions between dichloroketene and olefins . This multi-step synthesis offers low to moderate yields and often requires purification through chromatography . An alternative synthetic route involves cyclizations through double substitution reactions between di-electrophiles and di-nucleophiles .Molecular Structure Analysis

The InChI code for 2-Tosyl-2,6-diazaspiro[3.3]heptane is1S/C19H22N2O2S/c1-16-7-9-18(10-8-16)24(22,23)21-14-19(15-21)12-20(13-19)11-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 . This indicates the specific arrangement of atoms in the molecule.

Applications De Recherche Scientifique

Arenediazonium Sulfonates in Organic Synthesis

Arenediazonium sulfonates, including tosylates, are crucial in organic synthesis, serving as intermediates for producing azides, halides, triazenes, azo dyes, stilbenes, and biaryls. These compounds are synthesized via diazotization of anilines and are notable for their explosion safety, stability, and solubility in both water and organic solvents, which are essential for their reactivity and application range (Kassanova et al., 2022).

Norbornane Compounds in Pharmaceutical Research

Norbornane compounds, structurally related to bicyclo[2.2.1]heptanes, have gained importance in drug research for their unique molecular shape, which is useful in studying structure-activity relationships. These compounds are explored for their potential medicinal applications, reflecting the research interest in structurally complex molecules for drug development (Buchbauer & Pauzenberger, 1991).

Azines in Chemical Research

Azines, specifically 2,3-diaza-1,3-butadienes, are significant in chemistry for their synthesis, properties, and applications, including their organometallic chemistry aspects. This review of azines highlights their importance and versatility in chemical reactions, suggesting potential parallels in research applications for related compounds (Safari & Gandomi-Ravandi, 2014).

Aryl Diazonium Salts in Surface Chemistry

Aryl diazonium salts stand out as a new generation of surface modifiers for binding polymers, biomacromolecules, and nanoparticles to surfaces. They play a pivotal role in adhesion, surface, and materials science, enabling the creation of functionalized surfaces for various applications (Mahouche-Chergui et al., 2011).

Safety and Hazards

The safety information for 2-Tosyl-2,6-diazaspiro[3.3]heptane indicates that it is classified under the GHS07 pictogram with the signal word 'Warning’ . Hazard statements include H302, H312, and H332 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Orientations Futures

The 2,6-diazaspiro[3.3]heptane ring system, including 2-Tosyl-2,6-diazaspiro[3.3]heptane, has significant potential as three-dimensional inputs for drug discovery . Future research may focus on streamlining the synthesis of these compounds and exploring their potential applications in medicinal chemistry .

Propriétés

IUPAC Name |

2-(4-methylphenyl)sulfonyl-2,6-diazaspiro[3.3]heptane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S/c1-10-2-4-11(5-3-10)17(15,16)14-8-12(9-14)6-13-7-12/h2-5,13H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQYFDVOQJGXBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CNC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tosyl-2,6-diazaspiro[3.3]heptane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid hydrate](/img/structure/B3039713.png)

![9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime](/img/structure/B3039715.png)

![4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B3039716.png)